molecular formula C13H17N3O4 B1322243 Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate CAS No. 950275-57-7

Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B1322243
CAS No.: 950275-57-7
M. Wt: 279.29 g/mol
InChI Key: FFTDQHIIWXYWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate is a substituted furopyrimidine derivative characterized by a fused furo[2,3-d]pyrimidine core. Its molecular formula is C₁₃H₁₇N₃O₄, with a molecular weight of 279.30 g/mol and a CAS registry number of 950275-57-7 . The compound features a 2-hydroxyethylamino group at position 4, methyl groups at positions 2 and 6, and an ethoxycarbonyl moiety at position 3.

Properties

IUPAC Name

ethyl 4-(2-hydroxyethylamino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-4-19-13(18)9-7(2)20-12-10(9)11(14-5-6-17)15-8(3)16-12/h17H,4-6H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTDQHIIWXYWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=NC(=NC(=C12)NCCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a suitable aldehyde with an amine to form an intermediate, which then undergoes cyclization in the presence of a catalyst to yield the furo[2,3-d]pyrimidine core. The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, automated control systems for temperature and pH, and purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution can result in various substituted derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate exhibit antitumor properties. A study demonstrated that derivatives of furo[2,3-d]pyrimidine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation.

Case Study: Inhibition of Cancer Cell Lines
In a comparative study, derivatives were tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that the compound reduced cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating potent activity against these lines .

Pharmaceutical Applications

Drug Development
this compound serves as a scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance bioavailability and reduce toxicity. The compound's ability to form stable complexes with biological targets makes it a candidate for drug development.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAntitumor (MCF-7)10
Similar derivativeAntitumor (MDA-MB-231)15
Other furo[2,3-d]pyrimidinesAntiviral25

Materials Science

Organic Photovoltaics
The compound has shown promise as a donor material in organic photovoltaic devices. Its electronic properties allow it to facilitate charge transfer processes essential for efficient energy conversion in solar cells.

Case Study: Charge Transport Properties
A study focused on the incorporation of this compound into polymer blends for solar cell applications. The results indicated an increase in power conversion efficiency due to enhanced charge transport capabilities compared to conventional materials .

Mechanism of Action

The mechanism of action of Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related furopyrimidine and pyridopyrimidine derivatives, focusing on substituents, synthesis, and functional properties.

Table 1: Structural and Functional Comparison of Furo/Pyridopyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Activities
Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate 4-(2-hydroxyethylamino), 2,6-dimethyl C₁₃H₁₇N₃O₄ 279.30 950275-57-7 Hydroxyethyl group enhances hydrophilicity; potential for hydrogen bonding
Ethyl 3-amino-6-methyl-4-oxo-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate (3a) 3-amino, 2-(phenylamino), 4-oxo, 6-methyl C₁₆H₁₆N₄O₄ 328.33 Intermediate for anticancer agents; synthesized via recrystallization (CH₂Cl₂/petroleum ether)
Ethyl 4-[(butan-2-yl)amino]-6-methylfuro[2,3-d]pyrimidine-5-carboxylate 4-(butan-2-ylamino), 6-methyl C₁₄H₁₉N₃O₃ 277.32 Aliphatic amino group increases lipophilicity; may influence pharmacokinetics
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate 4-amino, 2-(chloromethyl), 6-methyl C₁₁H₁₂ClN₃O₃ 269.68 796067-48-6 Chloromethyl group enables nucleophilic substitution; used in further derivatization
Methyl 2-chloro-7,8-dihydro-8-ethyl-5-hydroxypyrido[2,3-d]pyrimidine-6-carboxylate (V) Pyrido[2,3-d] core, 2-chloro, 8-ethyl C₁₁H₁₂ClN₃O₃ 269.68 Exists in enol form; antibacterial activity against Gram-positive bacteria

Key Comparative Insights

Chloromethyl-substituted derivatives (e.g., CAS 796067-48-6) exhibit enhanced electrophilicity, enabling cross-coupling or alkylation reactions absent in the target compound .

Alkoxy-substituted analogs (e.g., 2a-2b) are prepared using alkyl halides and K₂CO₃ in acetonitrile at 65–70°C, suggesting the target compound may require similar conditions for hydroxyethyl group incorporation .

Biological Activity While the target compound’s bioactivity is unspecified, pyridopyrimidine derivatives (e.g., compound V in ) show antibacterial activity, highlighting the importance of the heterocyclic core . Phenylamino-substituted furopyrimidines (e.g., 3a) are intermediates in anticancer research, implying the target compound’s hydroxyethyl group could be optimized for similar applications .

Structural Variations in Core Heterocycles Pyrido[2,3-d]pyrimidines (–4) differ from furopyrimidines by replacing the oxygen atom in the fused ring with nitrogen.

Gaps in Evidence

  • No data on the target compound’s solubility, stability, or biological activity were found in the provided sources.
  • Comparative pharmacokinetic or toxicity profiles are unavailable for most analogs.

Biological Activity

Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanism of action, and therapeutic applications.

The compound has the molecular formula C13H17N3O4C_{13}H_{17}N_{3}O_{4} and a molecular weight of 279.29 g/mol. Its structure includes a furo[2,3-d]pyrimidine core with an ethyl ester and a hydroxyethyl amino substituent, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes the formation of the furo-pyrimidine ring followed by the introduction of the ethyl and amino groups through various coupling reactions. Detailed methodologies can be found in specialized organic chemistry literature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit certain cancer cell lines effectively. A study evaluating various derivatives indicated that modifications on the pyrimidine ring could enhance antiproliferative activity against cancer cells such as HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 0.69 to 11 µM, indicating significant efficacy compared to standard chemotherapeutics like doxorubicin .

STAT6 Inhibition

Another area of interest is the inhibition of the STAT6 pathway, which is crucial in various allergic responses and asthma. Compounds structurally related to this compound have demonstrated potent inhibitory effects on STAT6 with IC50 values as low as 21 nM . This suggests that the compound may also possess anti-inflammatory properties beneficial for treating allergic conditions.

Antimicrobial Activity

Preliminary evaluations of similar compounds have shown promising antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings support further exploration into the antimicrobial potential of this compound .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to modulation of key signaling pathways involved in cell proliferation and inflammation.

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives with modifications on the furo-pyrimidine structure exhibited enhanced apoptosis in cancer cell lines compared to controls.
    CompoundCell LineIC50 (µM)Notes
    Compound AHCT-1160.69Strong antiproliferative effect
    Compound BHeLa11Comparable to doxorubicin
  • Inflammation Models : In vivo models assessing STAT6 inhibition showed reduced Th2 differentiation in T-helper cells treated with related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.